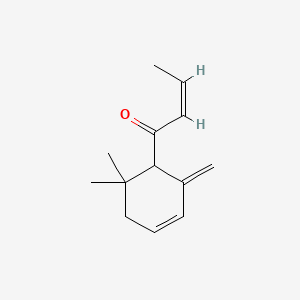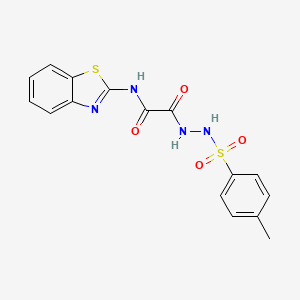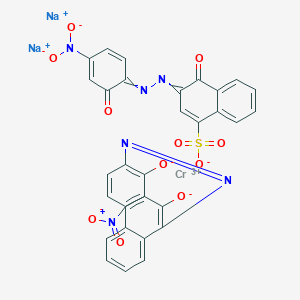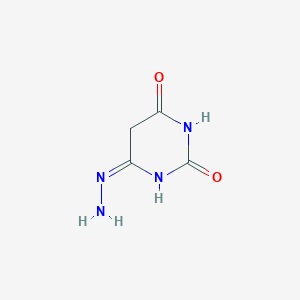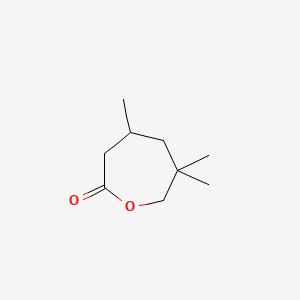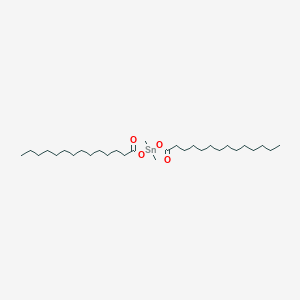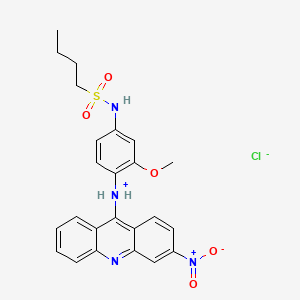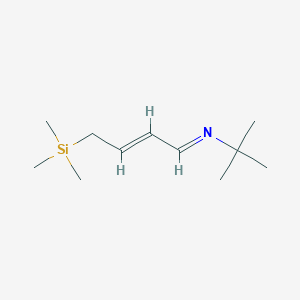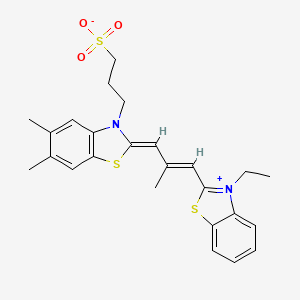![molecular formula C9H11I3O6 B13757642 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate CAS No. 7250-46-6](/img/structure/B13757642.png)
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate, also known as acetic acid, iodo-, triester with glycerol, is a compound with the molecular formula C9H11I3O6 and a molecular weight of 595.893 g/mol . This compound is characterized by its high density (2.438 g/cm³) and high boiling point (420.6°C at 760 mmHg) . It is a triester formed from glycerol and iodoacetic acid, making it a unique compound in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate typically involves the esterification of glycerol with iodoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bonds. The general reaction scheme is as follows:
Esterification Reaction: Glycerol reacts with iodoacetic acid in the presence of a strong acid catalyst (such as sulfuric acid) to form the triester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield glycerol and iodoacetic acid.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles can be used in substitution reactions.
Acids and Bases: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Glycerol and iodoacetic acid are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and ethers.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules through iodination.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate involves the reactivity of the iodine atoms and ester groups. The iodine atoms can participate in substitution reactions, while the ester groups can undergo hydrolysis. These reactions allow the compound to modify other molecules, such as proteins, by introducing iodine atoms or ester groups.
Comparación Con Compuestos Similares
Similar Compounds
Glycerol-tris(iodoacetate): Similar to 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate but with different esterification patterns.
Propane-1,2,3-triyl tris(iodoacetate): Another triester of glycerol and iodoacetic acid with a different structural arrangement.
Uniqueness
This compound is unique due to its specific esterification pattern, which provides distinct reactivity and applications compared to other similar compounds. Its high iodine content also makes it particularly useful in iodination reactions and applications requiring heavy atoms.
Propiedades
Número CAS |
7250-46-6 |
|---|---|
Fórmula molecular |
C9H11I3O6 |
Peso molecular |
595.89 g/mol |
Nombre IUPAC |
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate |
InChI |
InChI=1S/C9H11I3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
Clave InChI |
NSGOBVLOLGZLSI-UHFFFAOYSA-N |
SMILES canónico |
C(C(COC(=O)CI)OC(=O)CI)OC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



